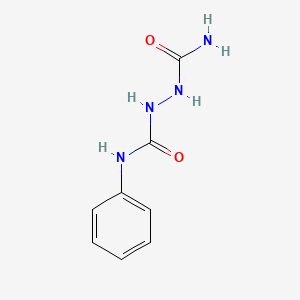

N-phenylhydrazine-1,2-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(carbamoylamino)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHUWLIAKXSGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355160 | |

| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90141-55-2 | |

| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydrazine-1,2-dicarboxamide and its Phenyl Derivatives

Disclaimer: Extensive research for a compound specifically named "N-phenylhydrazine-1,2-dicarboxamide" did not yield any direct findings in scientific literature or chemical databases. It is possible that this name is not in common use or refers to a novel, uncharacterized compound. This guide will focus on the closely related and well-documented parent compound, Hydrazine-1,2-dicarboxamide , and will incorporate information on phenyl-substituted hydrazine derivatives where available to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Hydrazine-1,2-dicarboxamide, also known as hydrazodicarbonamide or biurea, is a derivative of hydrazine featuring carboxamide groups attached to both nitrogen atoms. This symmetrical molecule serves as a key intermediate in the synthesis of various organic compounds, most notably azodicarbonamide, a widely used blowing agent in the plastics industry.[1] The presence of multiple reactive sites—the N-H protons and carbonyl groups—makes it a versatile building block in organic synthesis.

The introduction of a phenyl group onto the hydrazine backbone would yield a phenylhydrazine-1,2-dicarboxamide. Depending on the substitution pattern, this could exist as 1-phenylhydrazine-1,2-dicarboxamide or 2-phenylhydrazine-1,2-dicarboxamide. While specific data for these phenylated derivatives are scarce, their properties can be partially inferred from the parent compound and other substituted hydrazine dicarboxylates.

Chemical and Physical Properties

The properties of Hydrazine-1,2-dicarboxamide are well-documented. The data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₄O₂ | [1][2] |

| Molecular Weight | 118.10 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Decomposes | |

| Boiling Point | Not applicable | |

| Solubility | Sparingly soluble in sulfuric acid (with heating) | [2] |

| Vapor Pressure | 0.000165 mmHg at 25°C | [2] |

| IUPAC Name | (carbamoylamino)urea | [1] |

| SMILES | C(=O)(N)NNC(=O)N | [1] |

| InChIKey | ULUZGMIUTMRARO-UHFFFAOYSA-N | [1] |

| CAS Number | 110-21-4 | [1] |

For the related N-phenylhydrazinecarboxamide (a single carboxamide group), the following properties are reported:

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O | [3] |

| Molecular Weight | 151.168 g/mol | [3] |

| Melting Point | 123-125 °C | [3] |

| CAS Number | 537-47-3 | [3][4] |

Experimental Protocols

The primary method for the synthesis of Hydrazine-1,2-dicarboxamide involves the reaction of urea with hydrazine.[1]

Synthesis of Hydrazine-1,2-dicarboxamide from Urea and Hydrazine

Principle: This method relies on the nucleophilic attack of hydrazine on the carbonyl carbon of urea. By using an excess of urea, the initial product, semicarbazide, can react further to form hydrazodicarbonamide.

Reactants:

-

Urea (CO(NH₂)₂)

-

Hydrazine (N₂H₄)

Procedure:

-

A mixture of urea and hydrazine is prepared. To favor the formation of the dicarboxamide, an excess of urea is typically used.

-

The reaction mixture is heated. The temperature and reaction time can be optimized to maximize the yield of the desired product.

-

As the reaction proceeds, the product precipitates from the reaction mixture.

-

The solid product is isolated by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then dried.

Below is a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of Hydrazine-1,2-dicarboxamide.

Potential Synthesis of this compound

While a specific protocol for this compound is not available, a plausible synthetic route could involve the reaction of phenylhydrazine with a source of a carboxamide group. One conceptual approach could be the reaction of phenylhydrazine with isocyanic acid or a precursor.

A logical relationship for a potential synthesis is outlined below.

References

Elucidation and Analysis of N-phenylhydrazine-1,2-dicarboxamide and its Analogs: A Technical Guide

Introduction

Structural Overview

The core structure of these compounds consists of a phenylhydrazine moiety linked to a dicarboxamide or bis(carbothioamide) unit. This scaffold is of significant interest due to the diverse biological activities exhibited by related hydrazone and thiourea derivatives, which include antimicrobial, antioxidant, and anticancer properties.[1][2] The structural elucidation of these molecules relies on a combination of spectroscopic and analytical techniques.

Experimental Protocols

A representative experimental protocol for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) is detailed below.[1] This methodology can serve as a foundational approach for the synthesis of related dicarboxamides, with appropriate modifications to the starting materials.

Synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

-

Dissolution: Dissolve thiosemicarbazide (0.9113 g, 10 mmol) in 30 mL of hot ethanol.

-

Addition: Slowly add phenylisothiocyanate (1.3518 g, 10 mmol) to the solution.

-

Reflux: Reflux the mixture at 100°C for two hours.

-

Precipitation and Filtration: A white powder will form. Cool the mixture and filter the precipitate.

-

Washing and Drying: Wash the collected solid with 50% cold ethanol and dry it in a desiccator.

-

Recrystallization: Recrystallize the compound from ethanol to obtain the purified product.

The resulting N1-phenylhydrazine-1,2-bis(carbothioamide) has a reported melting point of 173-174°C and was obtained with a 73% yield.[1][2]

Structural Elucidation and Data Analysis

The characterization of N1-phenylhydrazine-1,2-bis(carbothioamide) involves a suite of analytical techniques to confirm its structure and purity.

Elemental Analysis

Elemental analysis provides the empirical formula of the synthesized compound, which can be compared against the calculated values for the expected structure.

Table 1: Elemental Analysis Data for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 42.42 | 42.52 |

| Hydrogen (H) | 4.45 | 4.58 |

| Nitrogen (N) | 24.74 | 24.85 |

Spectroscopic Analysis

Spectroscopic methods are crucial for determining the functional groups and overall molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 2: Key IR Absorption Bands for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3320 | Terminal NH₂ stretching |

| 1360-1420 | C–N stretching |

| 1283 | C=S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 3: ¹H NMR Chemical Shifts for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 9.66, 9.60, 9.36 | N–H protons |

| 8.06 | –NH₂ group |

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals the electronic transitions within the molecule.

Table 4: UV-Visible Absorption Maxima for N1-phenylhydrazine-1,2-bis(carbothioamide) in DMSO [1]

| λmax (nm) |

| 305 |

| 315 |

Biological Activity

N1-phenylhydrazine-1,2-bis(carbothioamide) has been evaluated for its biological activities, including antioxidant and cytotoxic effects.[1][2]

Antioxidant Activity

The antioxidant potential was assessed using a DPPH radical scavenging assay.[1]

Table 5: Antioxidant Activity of N1-phenylhydrazine-1,2-bis(carbothioamide) [1][2]

| Compound | IC₅₀ (µg/mL) |

| N1-phenylhydrazine-1,2-bis(carbothioamide) | 1.43 |

| Butylated Hydroxytoluene (BHT) (Standard) | 16.46 |

Cytotoxic Activity

The cytotoxic effect was determined using a brine shrimp lethality bioassay.[1][2]

Table 6: Cytotoxic Activity of N1-phenylhydrazine-1,2-bis(carbothioamide) [1][2]

| Compound | LC₅₀ (µg/mL) |

| N1-phenylhydrazine-1,2-bis(carbothioamide) | 12.79 |

| Vincristine Sulphate (Standard) | 0.33 |

It is noteworthy that the compound did not exhibit significant antimicrobial activity against the tested Gram-positive and Gram-negative bacteria or fungal strains.[1][2]

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the analysis of N1-phenylhydrazine-1,2-bis(carbothioamide).

Caption: Molecular structure of N1-phenylhydrazine-1,2-bis(carbothioamide).

Caption: Workflow for the synthesis and analysis of N1-phenylhydrazine-1,2-bis(carbothioamide).

Conclusion

While specific data on N-phenylhydrazine-1,2-dicarboxamide is sparse, the comprehensive analysis of its thio-analog, N1-phenylhydrazine-1,2-bis(carbothioamide), provides a robust framework for its potential synthesis and characterization. The experimental protocols and analytical data presented serve as a valuable reference for researchers working with related chemical entities. The significant antioxidant and cytotoxic activities observed for the carbothioamide suggest that this compound and its derivatives may also hold promise as biologically active compounds, warranting further investigation in the field of drug discovery and development. Future research should aim to synthesize the dicarboxamide and perform a comparative analysis of its physicochemical properties and biological activities against its carbothioamide counterpart.

References

Solubility and stability of N-phenylhydrazine-1,2-dicarboxamide in various solvents

Foreword

This technical guide addresses the solubility and stability of N-phenylhydrazine-1,2-dicarboxamide, a topic of interest for researchers, scientists, and professionals in drug development. A comprehensive search of scientific literature and chemical databases was conducted to gather relevant data for this document.

It is critical to note that the search did not yield specific quantitative or qualitative data for a compound with the exact name "this compound." The scientific literature predominantly features information on a structurally related but distinct compound, N¹-phenylhydrazine-1,2-bis(carbothioamide) , which contains thioamide groups (-CSNH₂) instead of carboxamide groups (-CONH₂).

Due to the absence of specific data for this compound, this guide will present the available information on its thioamide analogue and other related phenylhydrazine derivatives to provide pertinent insights. The methodologies and general solubility characteristics discussed may serve as a foundational reference for future experimental work on this compound.

Introduction to Phenylhydrazine Derivatives

Phenylhydrazine and its derivatives are a class of compounds recognized for their versatile applications in chemical synthesis and their potential biological activities. The solubility and stability of these compounds are critical parameters that influence their utility in various applications, including pharmaceutical formulations and organic reactions. Factors such as the nature of the solvent, temperature, pH, and exposure to light can significantly impact these properties.

For instance, N'-phenylacetohydrazide, a related compound, generally shows good solubility in organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic phenyl group.[1] Similarly, 1,2-diphenylhydrazine is soluble in non-polar organic solvents such as ethanol, benzene, and chloroform, with limited aqueous solubility.[2] The solubility of such organic compounds often increases with temperature.[1][2] The parent compound, phenylhydrazine, is soluble in alcohol, acetone, and other oxygenated, chlorinated, and aromatic solvents.[3]

Physicochemical Properties of N¹-phenylhydrazine-1,2-bis(carbothioamide)

While data for the target compound is unavailable, this section details the properties of the closely related thioamide analogue.

Solubility Profile

Quantitative solubility data for N¹-phenylhydrazine-1,2-bis(carbothioamide) is not available in the reviewed literature. However, qualitative information can be inferred from its synthesis and characterization procedures.

Table 1: Qualitative Solubility of N¹-phenylhydrazine-1,2-bis(carbothioamide)

| Solvent | Observation | Reference |

| Ethanol | Used as a recrystallization solvent, suggesting moderate solubility at elevated temperatures and lower solubility at cold temperatures.[4] | [4] |

| Dimethyl Sulfoxide (DMSO) | Used as a solvent for UV-Visible and NMR spectroscopy, indicating good solubility.[4] | [4] |

Stability

There is no specific information regarding the stability of N¹-phenylhydrazine-1,2-bis(carbothioamide) under various conditions such as pH, temperature, or light exposure in the available literature. Phenylhydrazine itself is known to turn red-brown upon exposure to air and light, suggesting a potential for oxidative degradation.[3]

Experimental Protocols

This section outlines the methodologies used for the synthesis and analysis of N¹-phenylhydrazine-1,2-bis(carbothioamide), which can be adapted for studies on this compound.

Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)

The synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) is achieved through the reaction of thiosemicarbazide with phenylisothiocyanate.[4][5][6][7][8]

-

Reactants : Thiosemicarbazide (10 mmol) and phenylisothiocyanate (10 mmol).[4]

-

Solvent : Hot ethanol (30 mL).[4]

-

Procedure :

-

Dissolve thiosemicarbazide in hot ethanol.[4]

-

Slowly add phenylisothiocyanate to the solution.[4]

-

Reflux the mixture at 100°C for two hours.[4]

-

A white powder forms, which is then cooled and filtered.[4]

-

Wash the product with 50% cold ethanol and dry it in a desiccator.[4]

-

Recrystallize the compound from ethanol.[4]

-

Analytical Methods

The characterization of N¹-phenylhydrazine-1,2-bis(carbothioamide) involved several analytical techniques.[4] For related hydrazine compounds, various methods are available for their determination in biological and environmental samples.[9][10]

-

Spectroscopy : UV-Visible spectra were measured in DMSO.[4] IR and NMR spectroscopy were also used for structural characterization.[4]

-

Elemental Analysis : Performed to confirm the elemental composition of the synthesized compound.[4]

-

Melting Point : The melting point was recorded as 173-174°C (uncorrected).[4]

The analytical workflow for characterizing a newly synthesized compound like this compound would typically follow a similar path.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the solubility and stability of this compound. The information available for the analogous thioamide compound and other phenylhydrazine derivatives provides a starting point for researchers.

Future work should focus on:

-

Synthesis and Purification : Developing a reliable protocol for the synthesis of this compound.

-

Solubility Studies : Quantitatively determining the solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone, buffers at different pH values) and at various temperatures. Standard methods like the shake-flask method followed by HPLC or UV-Vis analysis could be employed.

-

Stability Assessment : Conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation pathways and kinetics. The development of a stability-indicating analytical method would be crucial for this purpose.

The generation of such data is essential for any future development and application of this compound in medicinal chemistry and materials science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [논문]Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay [scienceon.kisti.re.kr]

- 9. cdc.gov [cdc.gov]

- 10. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific compound, this document outlines established protocols for synthesis, characterization, and in silico analysis based on methodologies reported for structurally analogous hydrazine and carboxamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational framework for future investigations of this and similar molecular entities.

Introduction

Hydrazine derivatives and their related carboxamides are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a phenylhydrazine moiety linked to a dicarboxamide functional group in this compound suggests its potential for diverse molecular interactions and therapeutic applications. Computational and theoretical studies are indispensable in modern drug discovery, providing critical insights into molecular structure, stability, reactivity, and potential interactions with biological targets. This guide details a hypothetical, yet robust, workflow for the comprehensive analysis of this compound, from its synthesis to its detailed in silico characterization.

Experimental Protocols

The following protocols are based on established synthesis and characterization methods for related hydrazine carboxamide derivatives and are proposed as a viable route for the preparation and analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of phenylhydrazine with a suitable dicarboxylating agent. One common method for the synthesis of similar hydrazine-1,2-dicarboxamides involves the reaction of a hydrazine derivative with an isocyanate or a carbamoyl chloride. A proposed method is the reaction of phenylhydrazine with two equivalents of a cyanate source, such as potassium cyanate, in an acidic aqueous solution, which would form the dicarboxamide in situ.

Materials:

-

Phenylhydrazine

-

Potassium cyanate

-

Hydrochloric acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus

Procedure:

-

Dissolve phenylhydrazine (1 equivalent) in a solution of dilute hydrochloric acid.

-

In a separate beaker, dissolve potassium cyanate (2.2 equivalents) in deionized water.

-

Slowly add the potassium cyanate solution to the phenylhydrazine solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, collect the precipitated product by vacuum filtration.

-

Wash the crude product with cold deionized water and then with a small amount of cold ethanol.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain purified this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic functional groups in the synthesized molecule.

-

Protocol: A small sample of the dried compound is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Protocol: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.

Computational Studies

Computational analysis provides a theoretical framework to understand the electronic and structural properties of this compound.

Density Functional Theory (DFT) Calculations

-

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.

-

Protocol:

-

The initial structure of this compound is drawn using molecular modeling software.

-

Geometry optimization and frequency calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[1]

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

-

From the optimized geometry, structural parameters such as bond lengths and bond angles are determined.

-

The calculated vibrational frequencies are compared with the experimental FT-IR data.

-

Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to assess the molecule's reactivity and charge distribution.

-

Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to a specific biological target.

-

Protocol:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The 3D structure of this compound is optimized using DFT as described above.

-

Molecular docking is performed using software such as AutoDock or Glide. The docking algorithm explores various conformations and orientations of the ligand within the protein's binding site.[2][3]

-

The resulting poses are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.[4]

-

The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked pose.

-

Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical values for analogous compounds.

Table 1: Expected Geometric Parameters from DFT Calculations

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O (amide) | ~1.23 Å |

| C-N (amide) | ~1.35 Å[5] | |

| N-N (hydrazine) | ~1.42 Å[6] | |

| C-N (phenyl-N) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angle | O=C-N (amide) | ~122° |

| C-N-N (hydrazine) | ~115° | |

| C-N-C (phenyl-N-hydrazine) | ~120° |

Table 2: Expected Spectroscopic Data

| Technique | Functional Group | Expected Wavenumber/Chemical Shift |

| FT-IR | N-H stretch (amide) | 3400-3200 cm⁻¹ |

| C=O stretch (amide) | 1680-1630 cm⁻¹[7] | |

| N-H bend (amide) | 1640-1550 cm⁻¹ | |

| C-N stretch (amide) | 1400-1200 cm⁻¹ | |

| Aromatic C-H stretch | 3100-3000 cm⁻¹ | |

| Aromatic C=C stretch | 1600-1450 cm⁻¹ | |

| ¹H NMR | Aromatic protons | 7.5-6.5 ppm |

| Amide N-H protons | 8.5-7.5 ppm | |

| Hydrazine N-H protons | 9.5-8.0 ppm | |

| ¹³C NMR | C=O (amide) | 170-160 ppm[7] |

| Aromatic carbons | 150-110 ppm |

Mandatory Visualizations

The following diagrams illustrate the proposed workflows for the experimental synthesis and computational analysis of this compound.

Caption: Synthetic and purification workflow for this compound.

Caption: Computational analysis workflow for this compound.

Conclusion

This technical guide presents a detailed, albeit prospective, framework for the synthesis, characterization, and in-depth computational analysis of this compound. The outlined experimental and theoretical protocols are grounded in established methodologies for analogous compounds and are designed to provide a solid foundation for future research. The systematic application of these methods will enable a thorough understanding of the physicochemical properties of this molecule, which is essential for evaluating its potential in drug discovery and development. The provided workflows and expected data serve as a valuable resource for researchers initiating studies on this and related hydrazine dicarboxamide derivatives.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijres.org [ijres.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

An In-depth Technical Guide to N¹-Phenylhydrazine-1,2-bis(carbothioamide)

Chemical Identity

| IUPAC Name | 1-(carbamothioylamino)-3-phenylthiourea |

| CAS Number | 16437-66-4 |

| Molecular Formula | C₈H₁₀N₄S₂ |

| Molecular Weight | 226.3 g/mol |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of N¹-phenylhydrazine-1,2-bis(carbothioamide).

| Property | Value | Reference |

| Melting Point | 173-174 °C | [1] |

| UV-Vis (DMSO) λmax | 305 nm, 315 nm | [1] |

| Yield | 73% | [1] |

Table 1: Physicochemical Properties

| Spectral Data | Key Peaks and Shifts | Reference |

| FT-IR (cm⁻¹) | 3320 (terminal NH₂), 3065 (N-H, Ph-N), 2905 (C-H, as), 2830 (C-H, s), 2430 (S-H), 1615 (Ph ring), 1530 (N-C-N, as), 1420, 1120 (C-N), 1360 (Ph-N), 1283 (C=S) | [1] |

| ¹H-NMR (DMSO-d₆, δ in ppm, J in Hz) | 9.66, 9.60, 9.36 (N-H); 8.06 (-NH₂); 7.49 (d, 2H, J=8.6); 7.31 (t, 2H, J=7.6, J=8.6); 7.14 (t, 1H, J=7.6) | [1] |

| ¹³C-NMR (DMSO-d₆, in ppm) | 187.4, 182.8, 141.5, 132.4, 131.0, 129.5 | [1] |

Table 2: Spectroscopic Data

Elemental Analysis:

-

Calculated for C₈H₁₀N₄S₂: C 42.42%, H 4.45%, N 24.74%

-

Found: C 42.52%, H 4.58%, N 24.85%[1]

Experimental Protocols

This section details the experimental procedure for the synthesis of the title compound.

Materials:

-

Thiosemicarbazide (0.9113 g, 10 mmol)

-

Phenylisothiocyanate (1.3518 g, 10 mmol)

-

Ethanol (hot, 30 mL)

-

50% cold ethanol

Procedure:

-

Dissolve thiosemicarbazide in 30 mL of hot ethanol.

-

Slowly add phenylisothiocyanate to the solution.

-

Reflux the mixture at 100 °C for two hours.

-

A white powder will form. Cool the mixture and filter the product.

-

Wash the filtered powder with 50% cold ethanol.

-

Dry the final product in a desiccator.

-

The compound can be recrystallized from ethanol.

Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).

The compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi using the disc diffusion method.

Materials:

-

Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

-

Standard antibiotic: Kanamycin (30 µ g/disc )

-

Nutrient agar medium

-

Test microorganisms

Procedure:

-

Prepare discs containing the test compound.

-

Uniformly seed nutrient agar medium with the test microorganisms.

-

Place the discs with the test compound on the seeded medium.

-

Use Kanamycin discs as a positive control and solvent-impregnated blank discs as a negative control.

-

Incubate the plates.

-

Measure the diameter of the zone of inhibition in millimeters.

-

The experiment is to be carried out in triplicate.

Result: The compound did not exhibit any antimicrobial activity against the tested Gram-positive and Gram-negative organisms, as well as against the tested fungal strains.[1]

The free radical scavenging activity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

-

DPPH solution

-

Positive control: Butylated hydroxytoluene (BHT)

Procedure:

-

Prepare various concentrations of the test compound.

-

Mix the test compound solutions with a DPPH solution.

-

Measure the absorbance of the solutions.

-

Calculate the percentage of inhibition of DPPH radicals.

-

Plot the percent inhibition against the respective concentrations to determine the IC₅₀ value.

-

The experiment is to be performed in triplicate.

Result: The compound showed very good free radical scavenging activity with an IC₅₀ value of 1.43 µg/mL, which was significantly better than the reference standard BHT (IC₅₀ value of 16.46 µg/mL).[1]

This assay was used to predict the cytotoxic activity of the compound.

Materials:

-

Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

-

Dimethyl sulfoxide (DMSO)

-

Simulated seawater

-

Brine shrimp nauplii

-

Positive control: Vincristine sulphate

Procedure:

-

Dissolve 4 mg of the test compound in DMSO.

-

Prepare a series of dilutions with varying concentrations (from 0.78 to 400 µg/mL) using simulated seawater.

-

Add 10 live brine shrimp nauplii to pre-marked vials containing 5 mL of the prepared solutions.

-

After 24 hours, inspect the vials using a magnifying glass and count the number of survived nauplii.

-

Calculate the percentage of lethality for each concentration and the control.

-

Determine the LC₅₀ value.

Result: The compound exhibited significant brine shrimp lethality with an LC₅₀ value of 12.79 µg/mL, comparable to the positive control vincristine sulphate (LC₅₀ value of 0.33 µg/mL).[1]

Summary of Biological Activity

| Assay | Result | Comparison | Reference |

| Antimicrobial Activity | No activity observed | - | [1] |

| Antioxidant Activity (IC₅₀) | 1.43 µg/mL | BHT (IC₅₀ = 16.46 µg/mL) | [1] |

| Brine Shrimp Lethality (LC₅₀) | 12.79 µg/mL | Vincristine (LC₅₀ = 0.33 µg/mL) | [1] |

Table 3: Biological Activity of N¹-Phenylhydrazine-1,2-bis(carbothioamide)

Conclusion

While data on N-phenylhydrazine-1,2-dicarboxamide is elusive, its thio-analog, N¹-phenylhydrazine-1,2-bis(carbothioamide), has been successfully synthesized and characterized. This compound demonstrates notable antioxidant and cytotoxic properties, although it lacks antimicrobial activity. The provided experimental protocols offer a basis for its synthesis and biological evaluation, which may be of interest to researchers in medicinal chemistry and drug development.

References

Crystal Structure of N-phenylhydrazine-1,2-dicarboxamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylhydrazine-1,2-dicarboxamide and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry and materials science. Their structural framework, featuring a phenyl ring, a hydrazine core, and dicarboxamide functionalities, allows for diverse chemical modifications and the formation of intricate intermolecular interactions. These characteristics are pivotal in determining their biological activity and solid-state properties.

Data Presentation: Crystallographic and Structural Data

The crystal structure of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic and selected structural parameters are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄BrN₃O₃ |

| Formula Weight | 352.19 |

| Temperature | 150 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ (No. 29) |

| Unit Cell Dimensions | |

| a | 32.932(3) Å |

| b | 5.8490(7) Å |

| c | 7.3606(8) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1417.8(3) ų |

| Z | 4 |

| Calculated Density | 1.649 Mg/m³ |

| R-factor (gt) | 0.0260 |

| wR-factor (ref) | 0.0553 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C7-N1 | 1.284(5) |

| C8-N2 | 1.374(5) |

| C9-N3 | 1.421(5) |

Data sourced from Zeitschrift für Kristallographie - New Crystal Structures.[1]

Experimental Protocols

The methodologies for the synthesis and crystallization of this compound derivatives are crucial for obtaining high-quality crystals suitable for X-ray diffraction studies. The following protocols are detailed for the representative compound.

Synthesis and Crystallization of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate

A mixture of 0.1005 g (0.5 mmol) of 5-bromosalicylaldehyde and 0.0756 g (0.5 mmol) of 4-phenylsemicarbazide in 10 mL of ethanol was stirred at room temperature. To this mixture, an aqueous solution of 0.0595 g (0.25 mmol) of calcium perchlorate hydrate was added. The resulting mixture was continuously stirred for 3 hours at 70 °C. After cooling to room temperature, colorless crystals of the title compound were obtained through slow evaporation of the solvent over a period of 20 days.[1]

Visualization of Workflows and Interactions

To better illustrate the processes and structural relationships, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow

The logical flow from the synthesis of the compound to its structural elucidation is depicted below. This workflow is representative of the general process in solid-state chemical research.

Caption: Experimental workflow from synthesis to crystal structure analysis.

Intermolecular Hydrogen Bonding Network

The crystal packing of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate is stabilized by a network of intermolecular hydrogen bonds, which create a three-dimensional supramolecular architecture. The key interactions are illustrated in the diagram below.

Caption: Key intermolecular hydrogen bonds in the crystal structure.

Structural Analysis and Discussion

The molecular structure of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide consists of the hydrazone molecule and one water molecule. The bond distance of C7-N1 is 1.284(5) Å, which is shorter than the C8-N2 (1.374(5) Å) and C9-N3 (1.421(5) Å) bond lengths, indicating a double bond character for C7-N1.[1] This is characteristic of the hydrazone linkage.

A notable feature of the molecular conformation is the dihedral angle of 47.8° between the two phenyl rings (plane 1: C1-C6 and plane 2: C9-C14).[1] This twisted conformation minimizes steric hindrance between the two aromatic systems.

The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. The hydrazone molecules are linked through N-H···O, O-H···N, and O-H···O interactions, with the water molecule playing a crucial role as a bridge between adjacent hydrazone molecules.[1] These interactions are fundamental to the stability of the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a representative this compound derivative. The presented data, including crystallographic parameters, bond lengths, and experimental protocols, offer valuable information for researchers in the fields of medicinal chemistry, crystallography, and materials science. The visualization of the experimental workflow and the intricate hydrogen bonding network provides a deeper understanding of the solid-state behavior of this class of compounds. Further research into other derivatives will undoubtedly contribute to a more comprehensive understanding of their structure-property relationships.

References

Methodological & Application

Application Notes and Protocols: N-phenylhydrazine-1,2-dicarboxamide as a Precursor for Pharmaceutical Compounds

Disclaimer: The compound N-phenylhydrazine-1,2-dicarboxamide is not widely reported in publicly available scientific literature. The following application notes and protocols are based on the established chemistry and biological activities of structurally related compounds, such as phenylsemicarbazides and other hydrazine derivatives. This document is intended to provide a hypothetical framework for research and development purposes.

Introduction

This compound is a unique chemical entity possessing a phenylhydrazine core functionalized with two carboxamide groups at the 1 and 2 positions of the hydrazine moiety. This structure offers a versatile scaffold for the synthesis of a variety of heterocyclic and acyclic compounds with potential pharmaceutical applications. The presence of multiple reactive sites—the phenyl ring, the hydrazine nitrogens, and the carboxamide groups—allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Based on the biological activities of analogous structures, derivatives of this compound are promising candidates for investigation as anticonvulsant and antimicrobial agents.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could involve a two-step process starting from phenylhydrazine. The first step would involve the protection of one of the nitrogen atoms, followed by the introduction of the first carboxamide group. The second step would involve deprotection and the introduction of the second carboxamide group. A more direct approach could be the reaction of a protected phenylhydrazine with a suitable reagent that can introduce both carboxamide functionalities.

Pharmaceutical Applications

Anticonvulsant Agents

Semicarbazone derivatives are a well-established class of compounds with significant anticonvulsant properties. It is hypothesized that this compound can serve as a precursor to novel anticonvulsant drugs. The core structure contains the necessary pharmacophoric features, which can be further elaborated to optimize activity and reduce neurotoxicity.

Proposed Mechanism of Action: Many semicarbazone anticonvulsants are thought to exert their effects by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability. Another potential mechanism is the enhancement of GABAergic inhibition, either by increasing the levels of the inhibitory neurotransmitter GABA or by modulating GABA receptors.

Antimicrobial Agents

Phenylhydrazine derivatives have been reported to possess a broad spectrum of antimicrobial activities. The dicarboxamide moiety in the target compound can be cyclized to form various heterocyclic systems, such as triazoles and oxadiazoles, which are known to be effective antimicrobial agents.

Quantitative Data

The following tables present hypothetical data for a series of derivatives synthesized from this compound.

Table 1: Anticonvulsant Activity of Hypothetical Derivatives

| Compound ID | R-Group Modification | MES Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| NPHD-01 | Unsubstituted | 45.2 | 150.5 | 3.3 |

| NPHD-02 | 4-Chloro | 25.8 | 120.3 | 4.7 |

| NPHD-03 | 4-Methoxy | 38.1 | 180.2 | 4.7 |

| NPHD-04 | 2,4-Dichloro | 15.5 | 95.7 | 6.2 |

| Phenytoin (Std.) | - | 9.5 | 68.0 | 7.2 |

Table 2: Antimicrobial Activity of Hypothetical Cyclized Derivatives

| Compound ID | Heterocyclic Core | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| NPHD-Cyc-01 | 1,2,4-Triazole | 16 | 32 | 64 |

| NPHD-Cyc-02 | 1,3,4-Oxadiazole | 8 | 16 | 32 |

| NPHD-Cyc-03 | Thiadiazole | 4 | 8 | 16 |

| Ciprofloxacin (Std.) | - | 1 | 0.5 | - |

| Fluconazole (Std.) | - | - | - | 2 |

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

Materials:

-

1-Phenylsemicarbazide

-

Potassium cyanate

-

Hydrochloric acid

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-phenylsemicarbazide (10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask, add a solution of potassium cyanate (12 mmol) in 20 mL of water.

-

Acidify the reaction mixture to pH 5-6 with dropwise addition of 2M hydrochloric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL).

-

Dry the product in a vacuum oven at 60°C to a constant weight.

-

Characterize the final product by IR, NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Materials:

-

Male albino mice (20-25 g)

-

Test compounds (hypothetical derivatives of this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Phenytoin (standard drug)

-

Electroconvulsiometer

-

Corneal electrodes

Procedure:

-

Acclimatize the mice to the laboratory conditions for at least 3 days prior to the experiment.

-

Divide the animals into groups (n=6-8 per group), including a control group (vehicle), a standard group (phenytoin), and test groups for different doses of the synthesized compounds.

-

Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally.

-

After a specified period (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus of 50 mA for 0.2 seconds via corneal electrodes.

-

Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.

-

The absence of the hind limb tonic extension is considered as the criterion for the anticonvulsant effect.

-

Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀) using probit analysis.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer (optional, for reading optical density)

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium to obtain a range of concentrations.

-

Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 0.5 McFarland standard).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Application Notes and Protocols for N-phenylhydrazine-1,2-dicarboxamide in Medicinal Chemistry

Introduction:

N-phenylhydrazine-1,2-dicarboxamide is a chemical compound with a scaffold that suggests potential applications in medicinal chemistry. While specific research on this exact molecule is not extensively available in the public domain, the chemical moieties it comprises—a phenylhydrazine group and a dicarboxamide structure—are present in numerous compounds that have demonstrated significant biological activities. This document provides an overview of the potential applications, experimental protocols, and relevant data based on structurally related compounds, offering a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

The core structure combines the features of phenylhydrazines, which are known to be intermediates in various bioactive molecules, and dicarboxamides, which can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. This unique combination suggests that this compound could be a promising starting point for the development of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally similar compounds, this compound and its derivatives are hypothesized to have potential applications in the following areas:

-

Anticancer Activity: Phenylhydrazine and hydrazide-hydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][2][3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[4]

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of phenylhydrazine and carbothioamide derivatives.[5][6][7][8] These compounds could serve as leads for the development of new antimicrobial agents to combat drug-resistant pathogens.

-

Antioxidant Activity: The presence of the hydrazine moiety suggests potential antioxidant properties. A related compound, N1-phenylhydrazine-1,2-bis(carbothioamide), has shown very good free radical scavenging activity.[5][9]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for enzyme inhibition. For instance, some hydrazide derivatives have been investigated as inhibitors of enzymes like tubulin and dihydrofolate reductase (DHFR).[2][10]

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from studies on compounds structurally related to this compound, providing a reference for potential efficacy.

| Compound Class | Activity | Target/Assay | Quantitative Data (IC50/LC50/MIC) | Reference Compound |

| Phenylhydrazine Carbothioamide | Antioxidant | DPPH radical scavenging | IC50: 1.43 µg/mL | Butylated hydroxytoluene (BHT) (IC50: 16.46 µg/mL) |

| Phenylhydrazine Carbothioamide | Cytotoxicity | Brine shrimp lethality | LC50: 12.79 µg/mL | Vincristine sulphate (LC50: 0.33 µg/mL) |

| Hydrazine Carboxamide (6b) | Anticancer | Leukemia CCRF-CEM | %GI: 143.44 | Imatinib |

| Hydrazine Carboxamide (6h) | Anticancer | Breast MDA-MB-468 | %GI: 88.54 | Imatinib |

| Benzothiadiazinyl Hydrazinecarboxamide (22) | Anticancer | Tubulin polymerization | IC50: 4.70 µM | - |

| Benzothiadiazinyl Hydrazinecarboxamide (23) | Anticancer | Tubulin polymerization | IC50: 5.25 µM | - |

| N'-Phenylhydrazides (A11) | Antifungal | C. albicans SC5314 | MIC80: 1.9 µg/mL | Fluconazole |

| N'-Phenylhydrazides (A11) | Antifungal | C. albicans 4395 | MIC80: 4.0 µg/mL | Fluconazole |

| N'-Phenylhydrazides (A11) | Antifungal | C. albicans 5272 | MIC80: 3.7 µg/mL | Fluconazole |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activities of this compound.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is a general representation of a plausible synthetic route.

Workflow for the Synthesis of this compound

References

- 1. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: N-phenylhydrazine-1,2-dicarboxamide as a Ligand for Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides and their derivatives are a class of organic compounds that have garnered significant interest in coordination chemistry due to their versatile binding modes with transition metal ions. The resulting metal complexes often exhibit interesting magnetic, electronic, and, most notably, biological properties. This document provides detailed protocols for the synthesis of the ligand N-phenylhydrazine-1,2-dicarboxamide and its subsequent complexation with various transition metals. Additionally, it outlines characterization methods and potential applications, particularly in the realm of antimicrobial and anticancer research. The methodologies presented are based on established procedures for analogous hydrazide and hydrazone compounds.

Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved via the hydrazinolysis of diethyl oxalate with phenylhydrazine. This reaction is a well-established method for the preparation of hydrazides from their corresponding esters.[1][2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl oxalate

-

Phenylhydrazine

-

Absolute ethanol

-

Deionized water

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (0.1 mol) in 100 mL of absolute ethanol.

-

To this solution, add phenylhydrazine (0.2 mol, 2 equivalents) dropwise with constant stirring.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of this compound should form.

-

Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

-

-

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

FTIR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3400 (N-H stretching), 1650-1680 (C=O stretching of amide), and 1500-1600 (aromatic C=C stretching).

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals for aromatic protons, N-H protons of the hydrazine backbone, and amide N-H protons.

-

¹³C NMR (DMSO-d₆, δ ppm): Expect signals for aromatic carbons and amide carbonyl carbons.

-

Elemental Analysis: Determine the percentage of C, H, and N to confirm the empirical formula.

-

Synthesis of Transition Metal Complexes

This compound is expected to act as a bidentate or bridging ligand, coordinating to metal ions through the oxygen atoms of the carbonyl groups and/or the nitrogen atoms of the hydrazine moiety. The following is a general procedure for the synthesis of its transition metal complexes.

Experimental Protocol: General Synthesis of Transition Metal Complexes

-

Materials:

-

This compound

-

Transition metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Ethanol or DMF/DMSO

-

-

Procedure:

-

Dissolve this compound (2 mmol) in hot ethanol (50 mL).

-

In a separate beaker, dissolve the respective transition metal salt (1 mmol) in ethanol (20 mL).

-

Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

Adjust the pH of the resulting mixture to 6-7 using a dilute alcoholic solution of NaOH or ammonia, if necessary, to facilitate deprotonation and complexation.

-

Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.

-

After cooling to room temperature, filter the precipitated complex, wash it with ethanol and then with diethyl ether.

-

Dry the final product in a desiccator.

-

Characterization of Transition Metal Complexes

The synthesized complexes should be characterized to determine their structure and properties.

Data Presentation: Expected Characterization Data for Metal Complexes

| Analysis | Parameter | Expected Observations |

| Elemental Analysis | %C, %H, %N, %M | To determine the stoichiometry of the metal-ligand complex. |

| Molar Conductance | (in DMF/DMSO) | Low values are expected, indicating the non-electrolytic nature of the complexes. |

| Magnetic Susceptibility | Magnetic Moment (µeff) | To determine the geometry of the complex (e.g., octahedral, tetrahedral, square planar). |

| FTIR Spectroscopy | ν(C=O), ν(N-H), ν(M-O), ν(M-N) | A shift in the C=O and N-H stretching frequencies upon complexation. The appearance of new bands for M-O and M-N bonds in the far-IR region. |

| UV-Vis Spectroscopy | λmax | To study the electronic transitions (d-d transitions and charge transfer bands) and infer the geometry of the complexes. |

| Thermogravimetric Analysis | Decomposition Pattern | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |

Visualization of Workflows

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of transition metal complexes.

Diagram 2: Antimicrobial Activity Screening Pathway

Caption: Protocol for screening the antimicrobial activity of synthesized complexes.

Potential Applications in Drug Development

Transition metal complexes of hydrazide and hydrazone ligands have frequently been reported to possess significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The chelation of the metal ion to the organic ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and thereby increasing its biological efficacy.

The this compound ligand and its metal complexes represent a novel class of compounds with potential therapeutic applications. It is recommended that these new complexes be screened for a range of biological activities. Of particular interest would be their evaluation as:

-

Antimicrobial Agents: Testing against a panel of pathogenic bacteria and fungi.

-

Anticancer Agents: Screening for cytotoxicity against various cancer cell lines.

-

Antioxidant Agents: Evaluating their ability to scavenge free radicals.

The data obtained from these studies could provide valuable insights into the structure-activity relationships of these complexes and guide the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of N-phenylhydrazine-1,2-dicarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-phenylhydrazine-1,2-dicarboxamide derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules. The protocol outlined here is based on established synthetic methodologies for related hydrazine compounds and offers a rational approach to obtaining the target molecules. This application note includes a proposed multi-step synthetic pathway, detailed experimental procedures, and tables for summarizing key data. Additionally, a workflow diagram is provided for clarity.

Introduction

This compound and its derivatives are a class of compounds with potential applications in pharmaceutical research. The core structure, featuring a phenyl-substituted hydrazine with carboxamide groups on both nitrogen atoms, presents a scaffold that can be readily functionalized to explore structure-activity relationships (SAR). While a direct, one-step synthesis from phenylhydrazine is not widely reported, a multi-step approach involving protection, acylation, and deprotection is a feasible and logical strategy. This protocol details such a proposed synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a three-step process, as illustrated in the workflow diagram below. The key steps involve:

-

Protection: Di-tert-butyloxycarbonyl (Boc) protection of phenylhydrazine to yield Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate. This step serves to control the reactivity of the hydrazine nitrogens.

-

Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the corresponding hydrazine salt.

-

Carboxamoylation: Reaction of the deprotected phenylhydrazine with a suitable carbamoylating agent to form the final this compound product.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate

This procedure is adapted from the known methods of Boc-protection of hydrazines.

Procedure:

-

To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 2.2 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate.

Step 2: Deprotection of Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate

Procedure:

-

Dissolve the Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate (1.0 eq) in a minimal amount of a suitable solvent like DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude phenylhydrazine salt. This salt can be used in the next step without further purification.

Step 3: Synthesis of this compound

This step involves the reaction of the deprotected phenylhydrazine with a carbamoylating agent. One possible route is the reaction with an in situ generated carbamoyl chloride or a related activated species.

Procedure A: Using Sodium Cyanate

-

Dissolve the crude phenylhydrazine salt from Step 2 in a mixture of water and a co-solvent like acetic acid.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by recrystallization or column chromatography.

Procedure B: Using a Carbamoyl Chloride Precursor

-

In a separate flask, prepare the carbamoylating agent. For example, react a secondary amine with phosgene or a phosgene equivalent to generate a carbamoyl chloride. (Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood).

-

Dissolve the crude phenylhydrazine salt from Step 2 in a suitable aprotic solvent (e.g., DCM) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq).

-

Cool the mixture to 0 °C and add the freshly prepared carbamoylating agent (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work up the reaction as described in Step 1 (quenching, extraction, drying, and purification).

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | Phenylhydrazine | Boc Anhydride, Triethylamine, DCM | 16 | 0 to RT | Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | Data to be filled |

| 2 | Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | TFA, DCM | 4 | 0 to RT | Phenylhydrazine Salt | Data to be filled |

| 3 | Phenylhydrazine Salt | Sodium Cyanate, Acetic Acid/Water | 6 | 0 to RT | This compound | Data to be filled |

Table 2: Characterization Data of Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | MS (m/z) |

| Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | C16H24N2O4 | 308.37 | Data to be filled | Data to be filled | Data to be filled |

| This compound | C8H9N3O2 | 179.18 | Data to be filled | Data to be filled | Data to be filled |

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

The protocol described in this application note provides a rational and feasible synthetic route to this compound derivatives. By following the detailed experimental procedures, researchers can synthesize these compounds for further investigation in various fields, particularly in drug discovery and development. The provided tables and workflow diagram are intended to facilitate the practical implementation and documentation of this synthetic protocol. It is important to note that reaction conditions may require optimization for specific derivatives.

Application of N-phenylhydrazine-1,2-dicarboxamide in materials science

Application of N-Phenylhydrazine Derivatives in Materials Science

While direct applications of N-phenylhydrazine-1,2-dicarboxamide in materials science are not extensively documented in publicly available literature, several closely related derivatives of N-phenylhydrazine serve as versatile building blocks for a range of functional materials. These derivatives, including carbothioamides, phenylhydrazones, and polymers, exhibit properties valuable in coordination chemistry, polymer science, and the development of bioactive materials. This document provides detailed application notes and protocols for these analogous compounds, highlighting their synthesis, properties, and potential in materials science for researchers, scientists, and drug development professionals.

Application Note 1: N¹-Phenylhydrazine-1,2-bis(carbothioamide) as a Ligand for Functional Materials

N¹-phenylhydrazine-1,2-bis(carbothioamide) is a thiourea derivative that, while primarily investigated for its biological activities, holds significant potential as a ligand in coordination chemistry. The presence of multiple coordinating sites (N and S atoms) allows it to form stable complexes with various metal ions, paving the way for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potential catalytic, sensing, or antioxidant properties.

Quantitative Data Summary

The primary quantitative data available for N¹-phenylhydrazine-1,2-bis(carbothioamide) pertains to its biological activity, which can be an indicator of its potential for creating bioactive materials.

| Bioactivity Metric | Value | Reference Standard | Reference Value |

| Brine Shrimp Lethality LC₅₀ | 12.79 µg/mL | Vincristine Sulphate | 0.33 µg/mL |

| Antioxidant Activity IC₅₀ | 1.43 µg/mL | Butylated Hydroxytoluene (BHT) | 16.46 µg/mL |

Experimental Protocol: Synthesis of N¹-Phenylhydrazine-1,2-bis(carbothioamide)

This protocol details the synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) via the reaction of phenylisothiocyanate and thiosemicarbazide.[1][2]

Materials:

-

Thiosemicarbazide (0.9113 g, 10 mmol)

-

Phenylisothiocyanate (1.3518 g, 10 mmol)

-

Ethanol (30 mL)

-

50% cold ethanol for washing

-

Reflux apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

Dissolve thiosemicarbazide in 30 mL of hot ethanol in a round-bottom flask.

-

Slowly add phenylisothiocyanate to the solution.

-

Heat the mixture to 100°C and reflux for two hours.

-

A white powder will form. Allow the mixture to cool to room temperature.

-

Filter the white powder and wash it with 50% cold ethanol.

-

Dry the final product in a desiccator. The reported yield is 73%.[3]

Visualization of Synthesis Workflow

Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).

Application Note 2: Phenylhydrazone Derivatives in the Development of Antifungal Materials

Phenylhydrazone derivatives, synthesized from the condensation of phenylhydrazine with ketones or aldehydes, are a class of compounds with significant applications in agrochemicals and materials science.[4] Their structural versatility allows for the tuning of their biological and physical properties. Certain phenylhydrazones exhibit potent antifungal activities and can be incorporated into materials or used as coatings to prevent fungal growth.[4]

Quantitative Data Summary

The bioassay results for specific phenylhydrazone derivatives against various plant pathogenic fungi demonstrate their potential as active components in antifungal materials.[4]

| Compound | Target Fungus | EC₅₀ (mg/L) | Positive Control | Control EC₅₀ (mg/L) |

| 5H₁ | Rhizoctonia solani | 1.91 | Drazoxolon | 1.94 |

| 5H₁ | Botrytis cinerea | >50 | Drazoxolon | 2.13 |

| 5H₁ | Colletotrichum capsici | 23.45 | Drazoxolon | 15.61 |

Experimental Protocol: Synthesis of Phenylhydrazone Derivatives

This protocol describes a general method for synthesizing phenylhydrazone derivatives from substituted phenylhydrazines and acetophenones, which can be adapted for various derivatives.[4][5]

Materials:

-

Substituted Phenylhydrazine (e.g., Phenylhydrazine, 0.02 mol, 2.16 g)

-

Substituted Acetophenone (e.g., 2,6-dihydroxyacetophenone, 0.02 mol, 3.04 g)

-

Anhydrous Ethanol (30 mL)

-

Glacial Acetic Acid (catalyst, a few drops)

-

Ether and Petroleum Ether

-

Stirring and heating apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the substituted phenylhydrazine and substituted acetophenone in 30 mL of anhydrous ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to act as a catalyst.

-

Stir the mixture at 60°C for approximately 10 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

-

Transfer the residue to a beaker, add small amounts of ether and petroleum ether, and let it stand overnight in a refrigerator at 4°C to facilitate crystallization.

-

Filter and dry the resulting crystals. Yields for similar syntheses have been reported in the range of 40-89%.[5]

Visualization of Phenylhydrazone Synthesis

Caption: General workflow for the synthesis of phenylhydrazone derivatives.

Application Note 3: Phenylhydrazine-Formaldehyde Terpolymer Resins

Phenylhydrazine can be used as a monomer in condensation polymerization with formaldehyde and other co-monomers, such as p-phenylenediamine or 4-methyl acetophenone, to create terpolymer resins.[1][6] These resins are materials with potential applications as adhesives, coatings, semiconductors, and ion-exchange resins.[1] Their thermal stability and chemical resistance make them suitable for various material science applications.

Quantitative Data Summary

The characterization of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer provides insight into its material properties.

| Property | Value |

| Elemental Analysis | |

| Carbon (%) | Found: 73.12, Calculated: 73.68 |

| Hydrogen (%) | Found: 6.02, Calculated: 6.14 |

| Nitrogen (%) | Found: 20.86, Calculated: 20.18 |

| Binding Affinity (Molecular Docking) | |

| vs. 5TKB Protein | -7.8 kcal/mol |

| vs. 4CYF Protein | -8.1 kcal/mol |

Experimental Protocol: Synthesis of Phenylhydrazine-Formaldehyde Terpolymer

This protocol describes the synthesis of a terpolymer resin from p-phenylenediamine, phenylhydrazine, and formaldehyde.[6]

Materials:

-

p-Phenylenediamine (1 mol)

-

Phenylhydrazine (1 mol)

-

Formaldehyde (37%, 2 mol)

-

Dimethylformamide (DMF) as a solvent

-

Oil bath and reflux apparatus

-

Ice crystals

Procedure:

-

In a round-bottom flask, dissolve 1 mole of p-phenylenediamine and 1 mole of phenylhydrazine in dimethylformamide (DMF).

-

Add 2 moles of formaldehyde to the mixture.

-

Heat the mixture in an oil bath at 130°C under reflux for 6 hours, ensuring periodic shaking for homogeneity.[6]

-

After the reaction time, pour the contents of the flask into a beaker containing ice crystals with vigorous shaking.

-

Allow the mixture to stand overnight to precipitate the resin.

-

Wash the separated resin with warm water to remove unreacted monomers.

-

The purified resin can be further processed by dissolving in a suitable solvent and re-precipitating.

-

Finally, air-dry the resin and grind it to a fine powder.

Visualization of Terpolymer Synthesis

Caption: Logical workflow for the synthesis of a PPHF terpolymer resin.

Application Note 4: Coordination Polymers from Structurally Related Bis-Amide Ligands

While not directly this compound, bis-amide ligands such as N,N′-bis(3-pyridyl)terephthalamide serve as excellent structural analogues to understand how dicarboxamide functionalities can be used in materials science.[7] These semi-rigid ligands are used to construct coordination polymers and MOFs with diverse topologies (1D, 2D, and 3D), which are of interest for applications in gas storage, separation, and catalysis.[7][8] The final structure is influenced by the geometry of the ligand and the coordinating preferences of the metal ion.[7]

Experimental Protocol: Synthesis of a Cd(II) Coordination Polymer

This protocol is for the synthesis of a 2D Cadmium(II) coordination polymer, {[Cd(L)₀.₅(1,4-BDC)(H₂O)₂]·H₂O}ₙ, using N,N′-bis(3-pyridyl)terephthalamide (L) and benzene-1,4-dicarboxylic acid (1,4-H₂BDC).[7]

Materials:

-

N,N′-bis(3-pyridyl)terephthalamide (L)

-

Benzene-1,4-dicarboxylic acid (1,4-H₂BDC)

-

Cd(OAc)₂·2H₂O

-

N,N-Dimethylformamide (DMF)

-